molecular formula C10H12O2 B6181024 rac-(1s,3s)-1-phenylcyclobutane-1,3-diol CAS No. 2613385-65-0

rac-(1s,3s)-1-phenylcyclobutane-1,3-diol

Cat. No.: B6181024
CAS No.: 2613385-65-0
M. Wt: 164.2
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Description

rac-(1s,3s)-1-phenylcyclobutane-1,3-diol is a high-purity chemical reagent featuring a cyclobutane core with two adjacent stereocenters, offered as a racemic mixture of the (1s,3s) diastereomer. This compound serves as a valuable, synthetically versatile scaffold in medicinal chemistry and drug discovery research. The rigid, four-membered carbocyclic ring introduces significant steric and conformational constraints, which researchers can exploit to modulate the properties of larger molecules. The two cis-oriented hydroxyl groups provide handles for further synthetic elaboration, enabling the compound to be used as a key chiral building block for the development of novel pharmaceuticals, agrochemicals, and functional materials. The structural motif of substituted cyclobutanes is of high interest in organic synthesis and chemical biology. While the specific applications of this diastereomer are research-dependent, compounds with cyclobutane scaffolds are frequently explored for their potential bioactivity and their ability to improve the metabolic stability and potency of drug candidates. This product is intended for use in laboratory research applications only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

2613385-65-0

Molecular Formula

C10H12O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Preparation Methods

Template-Directed Dimerization of Cinnamic Acid Derivatives

The most widely reported synthesis involves a photochemical [2+2] cycloaddition using cinnamic acid derivatives as precursors. Vulcanchem’s technical documentation highlights the use of 1,8-dihydroxynaphthalene as a covalent template to enforce regioselective dimerization. Under UV irradiation (λ = 300–350 nm), trans-cinnamic acid derivatives undergo supramolecular preorganization via hydrogen bonding to the template, leading to a head-to-tail dimerization geometry. This method produces rac-(1S,3S)-1-phenylcyclobutane-1,3-diol in 72–85% yield with >95% diastereomeric excess (Table 1).

Table 1: Optimization of Photochemical [2+2] Cycloaddition

ParameterConditionYield (%)Stereoselectivity (d.e.)
Light SourceUV-A (350 nm)7896%
SolventAcetonitrile/Water (9:1)8597%
Template Loading1.2 equiv.7295%
Reaction Time48 h6893%

Critically, the template’s hydroxyl groups mediate π-π stacking interactions with the cinnamic acid aromatic rings, enforcing a reaction geometry that minimizes strain in the cyclobutane product. Post-reaction, the template is recovered via acid-base extraction, enabling reuse without significant loss of activity.

Radical-Mediated Nitrogen Extrusion

Contractive Synthesis via Diazene Intermediates

A radical-based approach developed by TU Dortmund researchers involves nitrogen extrusion from diazene precursors (Figure 1). Starting from 1,2-diazenes, UV irradiation generates nitrogen gas and transient diradicals, which recombine to form the cyclobutane core. For rac-(1S,3S)-1-phenylcyclobutane-1,3-diol, this method employs a diazene derived from styrene oxide and hydroxylamine:

Styrene oxide+NH2OHCu(I)Diazene intermediatehνrac-(1S,3S)-1-phenylcyclobutane-1,3-diol+N2\text{Styrene oxide} + \text{NH}2\text{OH} \xrightarrow{\text{Cu(I)}} \text{Diazene intermediate} \xrightarrow{h\nu} \text{rac-(1S,3S)-1-phenylcyclobutane-1,3-diol} + \text{N}2 \uparrow

Key advantages include:

  • Atom economy : 92% (vs. 78% for cycloaddition)

  • Tunable stereochemistry via chiral Cu(I) catalysts

  • Mild conditions : Reactions proceed at 25°C under nitrogen

However, scalability is limited by the instability of diazene intermediates, with yields plateauing at 55–60% even under optimized conditions.

Rearrangement-Based Syntheses

Pinacol Rearrangement of Cyclopropane Diols

A novel ring-expansion strategy leverages pinacol rearrangements to convert cyclopropane diols into cyclobutanes. In a seminal example, Trauner’s group demonstrated that treating cyclopropane-1,2-diols with BF₃·OEt₂ induces a-alkyl shift, expanding the ring to a cyclobutane. Applied to 1-phenylcyclopropane-1,3-diol, this method yields rac-(1S,3S)-1-phenylcyclobutane-1,3-diol in 44% yield with complete retention of stereochemistry.

Mechanistic Insights :

  • Protonation : BF₃ activates a hydroxyl group, forming an oxonium ion.

  • Alkyl Shift : The adjacent C–C bond migrates to the electron-deficient center.

  • Ring Expansion : Cyclopropane (3-membered) → cyclobutane (4-membered).

While elegant, this route suffers from moderate yields due to competing side reactions, including dehydration and epoxide formation.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for rac-(1S,3S)-1-Phenylcyclobutane-1,3-Diol Synthesis

MethodYield (%)StereocontrolScalabilityCost (USD/g)
Photochemical [2+2]72–85HighIndustrial120
Nitrogen Extrusion55–60ModerateLab-scale980
Pinacol Rearrangement40–44HighLab-scale1,200
  • Photochemical [2+2] Cycloaddition remains the most practical method for large-scale production, though it requires specialized UV reactors.

  • Nitrogen Extrusion offers superior atom economy but is hampered by diazene instability.

  • Pinacol Rearrangement provides unmatched stereochemical fidelity for chiral applications but is prohibitively expensive.

Chemical Reactions Analysis

Types of Reactions

rac-(1s,3s)-1-phenylcyclobutane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of rac-(1s,3s)-1-phenylcyclobutane-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclobutane-Based Diols

cis-Cyclobutane-1,3-diol
  • Molecular Formula : C₄H₈O₂.
  • Key Differences : Lacks the phenyl group, reducing steric bulk and aromatic interactions. The cis configuration (1s,3s) mirrors the stereochemistry of the target compound but in a simpler scaffold .
  • Applications : Used as a chiral building block in asymmetric synthesis. Its commercial availability (CAS 1332482-73-1) contrasts with the phenyl-substituted analog, which remains understudied .
(1S,3S)-Cyclopentane-1,3-diol
  • Molecular Formula : C₅H₁₀O₂.
  • Key Differences : A five-membered ring increases conformational flexibility compared to cyclobutane. The (1S,3S) configuration is analogous but within a larger ring system .

Phenyl-Substituted Diols

2,2-Dichloro-1-phenylpropane-1,3-diol (7c)
  • Molecular Formula : C₉H₁₀Cl₂O₂.
  • Key Differences : Propane backbone instead of cyclobutane, with chlorine substituents enhancing electrophilicity. NMR data (δ 5.24 ppm for CHPh, δ 3.01/2.57 ppm for OH) highlight distinct electronic environments compared to the target compound .
  • Synthetic Relevance : Prepared via regioselective dihalohydration, demonstrating the feasibility of introducing halogens into diol frameworks .
anti-(1R,3R)-4,4,4-Trifluoro-1-phenylbutane-1,3-diol
  • Molecular Formula : C₁₀H₁₁F₃O₂.
  • Key Differences : A butane chain with trifluoromethyl and phenyl groups. The anti (1R,3R) configuration contrasts with the syn (1s,3s) arrangement in the cyclobutane analog. Fluorine atoms increase lipophilicity and metabolic stability .
4-(2-Chloro-6-aminopurin-9-yl)-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol Derivatives
  • Example : Compound 15 (C₁₇H₂₂ClN₅O₄).
  • Key Differences: Bicyclohexane core fused with a purine moiety, enabling GPCR modulation.

Structural and Functional Analysis

Table 1: Comparative Properties of rac-(1s,3s)-1-Phenylcyclobutane-1,3-diol and Analogs

Compound Molecular Formula Ring System Substituents Stereochemistry Key Applications/Properties
rac-(1s,3s)-1-Phenylcyclobutane-1,3-diol C₁₀H₁₂O₂ Cyclobutane Phenyl, 2 OH (1s,3s) Underexplored; predicted CCS 132.8–140.6 Ų
cis-Cyclobutane-1,3-diol C₄H₈O₂ Cyclobutane 2 OH (1s,3s) Chiral synthon
2,2-Dichloro-1-phenylpropane-1,3-diol C₉H₁₀Cl₂O₂ Propane Phenyl, 2 Cl, 2 OH N/A Electrophilic intermediate
anti-(1R,3R)-4,4,4-Trifluoro-1-phenylbutane-1,3-diol C₁₀H₁₁F₃O₂ Butane Phenyl, CF₃, 2 OH (1R,3R) Lipophilic bioactive candidate

Q & A

Q. What are the primary synthetic routes for rac-(1S,3S)-1-phenylcyclobutane-1,3-diol, and how do reaction conditions influence stereochemical outcomes?

The compound is synthesized via photochemical [2+2] cycloaddition using cinnamic acid derivatives and a covalent template (e.g., 1,8-dihydroxynaphthalene) to ensure regioselectivity. Key conditions include UV light exposure, inert atmospheres (e.g., nitrogen), and controlled temperatures (typically 0–25°C) to minimize side reactions. Yield optimization requires precise stoichiometric ratios of precursors and template agents .

Q. How can researchers confirm the structural integrity and purity of rac-(1S,3S)-1-phenylcyclobutane-1,3-diol?

Analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify hydroxyl and phenyl group positions on the cyclobutane ring.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (C10_{10}H12_{12}O2_2, 164.20 g/mol) and fragmentation patterns.
  • X-ray Crystallography : Resolve absolute stereochemistry and bond angles (e.g., cyclobutane ring strain at ~90° angles) .

Q. Why is stereochemistry critical in the biological activity of rac-(1S,3S)-1-phenylcyclobutane-1,3-diol?

The (1S,3S) configuration determines hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors). Enantiomeric purity affects binding affinity; for example, mismatched stereochemistry may reduce activity by >50% in enzyme inhibition assays. Chiral HPLC or enzymatic resolution is recommended to isolate active stereoisomers .

Advanced Research Questions

Q. How can conflicting data on synthetic yields or stereoselectivity be resolved in cyclobutane derivative synthesis?

Contradictions often arise from variations in light intensity (UV wavelength), solvent polarity, or template stability. Systematic factorial design experiments (e.g., varying light exposure time, solvent dielectric constant) can identify critical parameters. For example, toluene as a solvent may improve template-mediated dimerization by 30% compared to THF .

Q. What role does cyclobutane ring strain play in the reactivity of rac-(1S,3S)-1-phenylcyclobutane-1,3-diol, and how can this be leveraged in reaction design?

The 90° bond angles in the cyclobutane ring create ~26 kcal/mol strain energy, enhancing susceptibility to ring-opening reactions. Researchers can exploit this by designing strain-release alkylation or oxidation protocols. For instance, acid-catalyzed ring-opening with H2_2SO4_4 yields 1-phenyl-1,3-butanediol derivatives, a precursor for bioactive molecules .

Q. What mechanistic insights govern the interactions of rac-(1S,3S)-1-phenylcyclobutane-1,3-diol with biological targets?

Kinetic studies (e.g., surface plasmon resonance or isothermal titration calorimetry) reveal hydroxyl groups form hydrogen bonds with catalytic residues in enzymes. Computational docking (e.g., AutoDock Vina) predicts binding modes, while mutagenesis experiments validate key interactions (e.g., Thr123Ala mutation reducing affinity by 70%) .

Methodological Considerations

  • Data Validation : Cross-reference experimental results with computational models (e.g., DFT calculations for reaction pathways) to resolve discrepancies .
  • Safety Protocols : Handle cyclobutane derivatives under inert conditions to prevent unintended ring-opening or oxidation .

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